8-chloro-1H,2H,3H,4H-pyrazino[1,2-a]indole chemical structure
8-chloro-1H,2H,3H,4H-pyrazino[1,2-a]indole chemical structure
8-Chloro-1H,2H,3H,4H-pyrazino[1,2-a]indole: Structural Biology, Synthetic Methodologies, and Pharmacological Applications
Executive Summary
The pyrazino[1,2-a]indole scaffold represents a privileged tricyclic pharmacophore in modern medicinal chemistry, bridging the structural space between simple indoles and complex polycyclic alkaloids[1]. Specifically, 8-chloro-1,2,3,4-tetrahydropyrazino[1,2-a]indole (CAS: 126718-22-7) has emerged as a critical intermediate and active moiety in the development of centrally acting therapeutics and targeted enzyme inhibitors[2]. As a Senior Application Scientist, I have structured this technical whitepaper to dissect the physicochemical properties, mechanistic pharmacology, and validated synthetic workflows associated with this compound. The protocols provided herein are designed as self-validating systems to ensure high-fidelity reproducibility in drug discovery laboratories.
Chemical Identity & Physicochemical Profiling
The architectural core of 8-chloro-1,2,3,4-tetrahydropyrazino[1,2-a]indole consists of an indole nucleus fused to a saturated pyrazine ring via the N5 and C9a atoms[1]. The strategic placement of a chlorine atom at the C8 position serves a dual purpose: it significantly enhances the metabolic stability of the benzene ring against cytochrome P450-mediated oxidation and modulates the electronic distribution of the indole core to optimize receptor binding affinity.
To facilitate rational drug design, the quantitative physicochemical parameters of the molecule are summarized below[2]:
| Property | Value | Causality / Pharmacological Relevance |
| Molecular Weight | 206.67 g/mol | Falls well within the Lipinski "Rule of 5" optimal range, ensuring excellent potential for blood-brain barrier (BBB) penetration. |
| Molecular Formula | C11H11ClN2 | The halogenation increases lipophilic efficiency (LipE), a critical metric for optimizing target potency while minimizing off-target toxicity. |
| XLogP3 | 1.7 | This moderate lipophilicity ensures optimal oral bioavailability and prevents excessive sequestration in adipose tissue. |
| Topological Polar Surface Area | 17.0 Ų | A highly restricted TPSA (< 90 Ų) facilitates rapid passive diffusion across lipid bilayers, essential for CNS-active agents. |
| H-Bond Donors / Acceptors | 1 / 1 | The secondary amine in the pyrazine ring acts as a critical hydrogen bond donor, anchoring the molecule within GPCR binding pockets. |
Mechanistic Pharmacology & Target Engagement
The tetrahydropyrazino[1,2-a]indole system is highly versatile. It is most prominently recognized for its role as a partial or full agonist at the 5-HT2C receptor , a Gq-coupled GPCR implicated in the regulation of appetite, mood, and motor function[3]. Upon binding, the compound stabilizes the active conformation of the receptor, triggering the exchange of GDP for GTP on the Gq/11 protein.
Furthermore, derivatives utilizing this 8-chloro scaffold have been extensively investigated as selective inhibitors of ADAMTS-5 (Aggrecanase-2) , a primary enzyme responsible for cartilage degradation in osteoarthritis[4]. By serving as a rigid, hydrophobic anchor, the pyrazinoindole core perfectly occupies the S1' specificity pocket of the metalloproteinase.
Fig 1. 5-HT2C receptor activation and downstream signaling pathway.
Synthetic Methodologies & Core Protocols
The synthesis of the pyrazino[1,2-a]indole nucleus requires precise control over cyclization thermodynamics and subsequent reduction kinetics. The following protocol outlines a highly efficient, two-step chemoenzymatic/chemical approach utilizing microwave-assisted annulation[5] followed by selective hydride reduction[6].
Protocol: Synthesis of 8-chloro-1,2,3,4-tetrahydropyrazino[1,2-a]indole
Step 1: Microwave-Assisted Intramolecular Cyclization
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Procedure: Dissolve 1.0 equivalent of 5-chloro-1-(prop-2-yn-1-yl)-1H-indole-2-carbaldehyde in a 2M solution of ammonia in methanol. Seal the vessel and subject it to microwave irradiation at 100 °C for 15 minutes.
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Causality & Rationale: Microwave heating accelerates the imination of the aldehyde and subsequent nucleophilic attack by the alkyne. Ammonia serves as both the nitrogen source for the pyrazine ring and the base to drive the cyclization[5].
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Self-Validation Check: Monitor the disappearance of the starting material via TLC (Hexane:EtOAc 7:3). The intermediate pyrazino[1,2-a]indole should exhibit a distinct UV-active spot. Do not proceed until conversion is >95% to prevent complex mixtures in the reduction step.
Step 2: Selective Imine Reduction
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Procedure: To a solution of the intermediate (2.90 mmol) in 20 mL of glacial acetic acid, slowly add sodium cyanoborohydride (NaBH3CN, 9.68 mmol) in portions at room temperature[6]. Stir for 16 hours.
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Causality & Rationale: NaBH3CN is selected over stronger hydrides (like LiAlH4) because its reducing power is highly dependent on pH. In glacial acetic acid (pH ~3-4), it selectively reduces the iminium ions formed in the pyrazine ring without saturating the aromatic indole core[6].
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Self-Validation Check: Extract a 50 µL aliquot, quench in NaHCO3, and analyze via LC-MS. The target mass (
= 207.1 m/z) must be the base peak.
Step 3: Workup and Isolation
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Procedure: Dilute the reaction with 100 mL of deionized water. Carefully add concentrated ammonium hydroxide (NH4OH) dropwise until the solution reaches pH 8. Extract with chloroform (3 x 50 mL), wash with brine, dry over anhydrous Na2SO4, and concentrate under vacuum[6].
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Causality & Rationale: Basification to pH 8 is critical; it neutralizes the acetic acid and deprotonates the newly formed secondary amine (pKa ~9), ensuring it partitions entirely into the organic chloroform phase rather than remaining water-soluble as an acetate salt.
Fig 2. Two-step synthetic workflow for the tetrahydropyrazino[1,2-a]indole core.
In Vitro Assay Workflows
To validate the pharmacological utility of the synthesized 8-chloro-1,2,3,4-tetrahydropyrazino[1,2-a]indole, a robust functional assay is required. Because the 5-HT2C receptor is Gq-coupled, intracellular calcium mobilization is the gold-standard readout.
Protocol: 5-HT2C Receptor Calcium Flux Assay (FLIPR)
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Cell Preparation: Seed CHO-K1 cells stably expressing the human 5-HT2C receptor at a density of 20,000 cells/well in a 384-well black-wall, clear-bottom microplate. Incubate overnight at 37 °C in 5% CO2.
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Dye Loading: Aspirate the growth media and add 20 µL of Fluo-4 AM calcium indicator dye (diluted in assay buffer containing probenecid). Rationale: Probenecid inhibits multidrug resistance proteins (MDRs), preventing the efflux of the Fluo-4 dye from the intracellular space, thereby maximizing the signal-to-noise ratio.
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Compound Addition: Using an automated liquid handler, dispense the 8-chloro derivative in a 10-point concentration-response curve (10 pM to 10 µM).
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Kinetic Reading & Validation: Measure the relative fluorescence units (RFU) at Ex/Em = 488/525 nm immediately upon injection. Self-Validation: Include 5-HT (serotonin) as a positive control (Emax = 100%) and a selective 5-HT2C antagonist (e.g., SB-242084) to confirm that the observed calcium flux is exclusively receptor-mediated[6].
References
- Abbiati, G., Arcadi, A., Bellinazzi, A., Beccalli, E., Rossi, E., & Zanzola, S. (2005). Intramolecular Cyclization of δ-Iminoacetylenes: A New Entry to Pyrazino[1,2-a]indoles. American Chemical Society.
- Zhang, K., Tran, C., Alami, M., Hamze, A., & Provot, O. (2021). Pyrazino[1,2-a]Indoles. Encyclopedia.pub / MDPI.
- National Center for Biotechnology Information. (2021). 8-chloro-1H,2H,3H,4H-pyrazino[1,2-a]indole. PubChem.
- Sharma, V., Kumar, P., & Pathak, D. (2013). Biomedical Importance of Indoles. MDPI.
- Google Patents. (2002). CN1337963A - Pyrazino(aza)indole derivatives. Google Patents.
- Osaka University. (2009). 選択的Aggrecanase 阻害剤の研究 (Synthesis and SAR of 2-phenyl-1-sulfonylamino cyclopropanecarboxylates as ADAMTS-5 inhibitors). The University of Osaka Institutional Knowledge Archive.
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- 1. encyclopedia.pub [encyclopedia.pub]
- 2. 8-chloro-1H,2H,3H,4H-pyrazino[1,2-a]indole | C11H11ClN2 | CID 14595512 - PubChem [pubchem.ncbi.nlm.nih.gov]
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